molecular formula C15H14F5N5O B14948076 4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol

4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol

Cat. No.: B14948076
M. Wt: 375.30 g/mol
InChI Key: JCBJVUOYDAWBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol is a complex organic compound featuring a triazolo[3,4-a]phthalazine core with a pentafluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo[3,4-a]phthalazine core, followed by the introduction of the pentafluoroethyl group. The final step involves the attachment of the butan-1-ol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes, including continuous flow chemistry and automated synthesis. These methods ensure consistent quality and high throughput, which are essential for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazolo[3,4-a]phthalazine core can bind to specific sites, modulating biological pathways. The pentafluoroethyl group enhances the compound’s stability and binding affinity, while the butan-1-ol moiety facilitates solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentafluoroethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C15H14F5N5O

Molecular Weight

375.30 g/mol

IUPAC Name

4-[[3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino]butan-1-ol

InChI

InChI=1S/C15H14F5N5O/c16-14(17,15(18,19)20)13-23-22-12-10-6-2-1-5-9(10)11(24-25(12)13)21-7-3-4-8-26/h1-2,5-6,26H,3-4,7-8H2,(H,21,24)

InChI Key

JCBJVUOYDAWBLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(C(F)(F)F)(F)F)NCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.